N-[cyano(cyclohexyl)methyl]-1H-1,2,3-benzotriazole-5-carboxamide
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Overview
Description
N-[cyano(cyclohexyl)methyl]-1H-1,2,3-benzotriazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzotriazole core, which is known for its stability and versatility in chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(cyclohexyl)methyl]-1H-1,2,3-benzotriazole-5-carboxamide typically involves the reaction of 1H-1,2,3-benzotriazole-5-carboxylic acid with cyclohexylmethylamine and a cyanating agent The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under controlled temperature conditions to ensure high yield and purity
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques such as chromatography and recrystallization ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-[cyano(cyclohexyl)methyl]-1H-1,2,3-benzotriazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzotriazole ring allows for nucleophilic substitution reactions, where the cyano group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted benzotriazole derivatives.
Scientific Research Applications
N-[cyano(cyclohexyl)methyl]-1H-1,2,3-benzotriazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as corrosion inhibitors and UV stabilizers.
Mechanism of Action
The mechanism of action of N-[cyano(cyclohexyl)methyl]-1H-1,2,3-benzotriazole-5-carboxamide involves its interaction with specific molecular targets. The benzotriazole core can interact with metal ions, making it useful in coordination chemistry. The cyano group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity. The cyclohexylmethyl moiety provides hydrophobic interactions, enhancing the compound’s binding affinity to certain proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-benzotriazole-5-carboxamide: Lacks the cyano and cyclohexylmethyl groups, resulting in different chemical reactivity and applications.
N-cyano-N-methylbenzamide: Contains a cyano group but lacks the benzotriazole core, leading to different properties and uses.
Cyclohexylmethylamine: A simpler compound that serves as a precursor in the synthesis of more complex molecules.
Uniqueness
N-[cyano(cyclohexyl)methyl]-1H-1,2,3-benzotriazole-5-carboxamide is unique due to the combination of its benzotriazole core, cyano group, and cyclohexylmethyl moiety
Properties
IUPAC Name |
N-[cyano(cyclohexyl)methyl]-2H-benzotriazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c16-9-14(10-4-2-1-3-5-10)17-15(21)11-6-7-12-13(8-11)19-20-18-12/h6-8,10,14H,1-5H2,(H,17,21)(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRCFEATBSTFAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C#N)NC(=O)C2=CC3=NNN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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